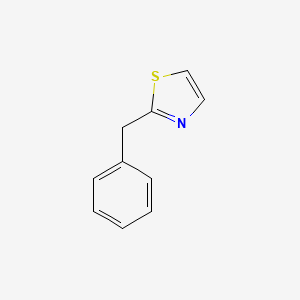

2-Benzyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCSPNANFXDHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13948-37-3 | |

| Record name | 2-benzyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 2 Benzyl 1,3 Thiazole and Its Derivatives

Classical and Established Synthetic Routes for 1,3-Thiazoles

The construction of the 1,3-thiazole ring can be achieved through several well-established synthetic strategies. These classical methods have been refined over time and remain fundamental in the synthesis of a wide array of thiazole (B1198619) derivatives.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is arguably the most widely recognized method for the synthesis of the thiazole ring. synarchive.com The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. encyclopedia.pubchemhelpasap.com This versatile method allows for the formation of thiazoles with various substituents at positions 2, 4, and 5. encyclopedia.pub

The general mechanism commences with an SN2 reaction where the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound. chemhelpasap.com This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. chemhelpasap.com

A plausible route to synthesizing the 2-benzyl-1,3-thiazole core via the Hantzsch synthesis would involve the reaction of phenylthioacetamide with an appropriate α-haloaldehyde, such as chloroacetaldehyde. The reaction is typically carried out in a suitable solvent like methanol (B129727) and may be heated to facilitate the reaction. chemhelpasap.com

Contemporary adaptations of the Hantzsch synthesis often focus on improving reaction conditions, employing microwave irradiation to reduce reaction times and improve yields, or utilizing solid-phase synthesis techniques. nih.gov One-pot, multi-component variations have also been developed, enhancing the efficiency of this classical transformation. researchgate.net

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis

| α-Halocarbonyl Compound | Thioamide Derivative | Solvent | Conditions | Product Type |

| 2-Bromoacetophenone | Thiourea | Methanol | Heat, 30 min | 2-Amino-4-phenylthiazole |

| Chloroacetaldehyde | Phenylthioacetamide | Ethanol | Reflux | 2-Benzyl-4-substituted-thiazole (hypothetical) |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | Methanol | Microwave, 90 °C, 30 min | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines |

The Gabriel synthesis of thiazoles provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylamino ketones with a thionating agent, most commonly phosphorus pentasulfide. encyclopedia.pubresearchgate.net This method involves heating the α-acylamino ketone with a stoichiometric amount of the thionating agent. encyclopedia.pub

The reaction proceeds through the thionation of the amide carbonyl group of the α-acylamino ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. A general example of this synthesis is the reaction of an α-acylamino ketone with phosphorus pentasulfide at elevated temperatures (e.g., 170 °C) to yield the corresponding 2,5-disubstituted thiazole. encyclopedia.pub To synthesize a 2-benzyl substituted thiazole via this route, one would require the corresponding α-(phenylacetyl)amino ketone as a starting material.

While the Gabriel synthesis is a valid method for thiazole ring formation, the often harsh reaction conditions (high temperatures) can limit its applicability for substrates with sensitive functional groups. encyclopedia.pub

The Cook-Heilborn thiazole synthesis is a notable method for the preparation of 5-aminothiazoles. This reaction involves the interaction of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions, often at room temperature. researchgate.net

A key feature of the Cook-Heilborn synthesis is its ability to introduce a variety of substituents at the 2- and 4-positions of the resulting 5-aminothiazole by selecting the appropriate starting materials. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA. The mechanism is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the sulfur-containing reagent. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA.

Historically, the premier publication on this synthesis by Cook, Heilbron, and Levy in 1947 detailed the formation of 5-amino-2-benzylthiazole by reacting dithiophenylacetic acid with aminoacetonitrile (B1212223). Current time information in Fezile Dabi-distriksmunisipaliteit, ZA. This demonstrates the direct utility of the Cook-Heilborn synthesis for preparing thiazoles with a benzyl (B1604629) group at the 2-position.

Targeted Synthesis of the this compound Core and Key Synthetic Intermediates

The synthesis of specific derivatives of this compound often requires tailored approaches that build upon the classical methodologies.

As previously mentioned, the Cook-Heilborn synthesis provides a direct route to 2-benzyl-5-aminothiazole. The reaction between dithiophenylacetic acid and aminoacetonitrile yields the desired 2-benzyl-5-aminothiazole. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA. This reaction is significant as it established a foundational method for accessing this particular substitution pattern on the thiazole ring under mild conditions. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA.

While the original user request specified 2-amino-5-benzyl-1,3-thiazole, the classical Cook-Heilborn synthesis with the aforementioned reactants leads to the isomeric 2-benzyl-5-aminothiazole. The synthesis of 2-amino-5-benzyl-1,3-thiazole would necessitate a different synthetic approach, likely starting with a benzyl-substituted α-haloketone and thiourea in a Hantzsch-type synthesis.

Thiazol-2(3H)-imines are a class of thiazole derivatives with significant biological interest. A facile and efficient one-pot procedure for the synthesis of these compounds has been developed, which can incorporate a benzylamine (B48309) moiety. encyclopedia.pubekb.eg This method involves the bromination of an α-active methylene (B1212753) ketone, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine, such as benzylamine. encyclopedia.pubekb.eg

In a specific example, the reaction of 3-thiocyanacetylacetone with benzylamine was expected to yield 1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one. However, the product was identified as N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, indicating a different reaction pathway under the studied conditions. encyclopedia.pubekb.eg This highlights the complexity that can arise in these multi-step, one-pot syntheses.

Table 2: One-Pot Synthesis of Thiazol-2(3H)-imine Derivatives

| α-Active Methylene Ketone | Primary Amine | Key Reagents | Solvent | Product |

| Acetylacetone | Benzylamine | N-Bromosuccinimide, Potassium Thiocyanate | Ethanol | N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide |

| Symmetrical/Asymmetrical Ketones | Aromatic Amines | N-Bromosuccinimide, Potassium Thiocyanate | Ethanol | Various Thiazol-2(3H)-imine derivatives |

Advanced and Contemporary Synthetic Strategies for this compound Systems

Recent advancements in organic synthesis have led to the development of sophisticated methodologies for constructing the thiazole core and its fused derivatives. These strategies often provide improved yields, reduced reaction times, and access to complex molecular architectures that are otherwise difficult to obtain.

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single step. medmedchem.com These reactions are characterized by high atom and step economy, often proceeding in an environmentally benign manner. ijcce.ac.ir

A novel chemoenzymatic one-pot MCR has been developed for the synthesis of various thiazole derivatives. researchgate.netmdpi.com In this approach, starting materials such as a secondary amine, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylate (B1228247) are combined in the presence of an enzyme catalyst. researchgate.net Trypsin from porcine pancreas (PPT) has been identified as a particularly effective catalyst for this transformation, promoting the reaction under mild conditions with high yields. mdpi.com The reaction proceeds through the in-situ formation of an N-benzoylthiourea derivative, which then reacts with the acetylenedicarboxylate. The enzyme is believed to activate a carbonyl group, facilitating the subsequent cyclization to form the final thiazole product. mdpi.com This method offers a novel and green strategy for accessing diverse thiazole derivatives. researchgate.netmdpi.com

Another MCR approach involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions in water, which serves as a green solvent. bepls.com This catalyst-free domino reaction provides a clean and efficient route to trisubstituted thiazoles in good to very good yields. bepls.com

| Catalyst/Conditions | Starting Materials | Product Type | Yield (%) | Reference |

| Trypsin (PPT), 45 °C | Secondary amine, Benzoyl isothiocyanate, Acetylenedicarboxylate | Substituted Thiazole | Up to 94% | mdpi.com |

| Microwave, H₂O | Arylglyoxal, Cyclic 1,3-dicarbonyl, Thioamide | Trisubstituted Thiazole | Good to Very Good | bepls.com |

| Orthophosphoric acid | Bromo-acetyl compound, Thiosemicarbazide, Pyrazole-carbaldehyde | Thiazole-pyrazole hybrid | Not specified | ijcce.ac.ir |

This table presents examples of one-pot multicomponent reactions for thiazole synthesis.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for creating chiral molecules. In the context of thiazole-related structures, organocatalysts derived from natural sources like proline have been successfully applied to the synthesis of 1,3-thiazolidine derivatives. Thiazolidin-4-ones, a class of saturated thiazole analogs, can be synthesized via the cyclocondensation of an amine (e.g., benzylamine), a carbonyl compound (e.g., 4-fluorobenzaldehyde), and mercaptoacetic acid. researchgate.net

New organocatalysts based on thiazolidine-4-carboxylic acid have been designed and synthesized. benthamdirect.com These catalysts have proven effective in asymmetric direct aldol (B89426) reactions between aliphatic ketones and aromatic aldehydes under solvent-free conditions. benthamdirect.com Specifically, catalysts such as methyl (2S)-3-phenyl-2-[(2S)-3-phenyl-2-[(4R)-thiazolidine-4-carboxamido]propanamido]propanoate and (4R)-N-[(2S)-1-(benzhydrylamino)-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamide have demonstrated high diastereoselectivities (up to 91%) and enantioselectivities (up to 88%). benthamdirect.com These results highlight the potential of thiazolidine-based organocatalysts for creating chiral molecules. benthamdirect.com

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Sonogashira coupling reaction has been adapted for the synthesis of benzyl-substituted imidazo[2,1-b] researchgate.netresearchgate.netthiazoles. scielo.brscienceopen.com This strategy involves the coupling of 2-amino-3-(2-propynyl)-1,3-thiazolium bromide with various aryl iodides. scielo.brscienceopen.comosti.gov

A highly active and recyclable heterogeneous catalyst, a polymer-supported palladium(II) ethylenediamine (B42938) complex [PS-en-Pd(II)], has been developed for this transformation. scielo.brscienceopen.com The reaction proceeds efficiently, yielding a range of 6-(substituted benzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazoles. scielo.brscienceopen.comosti.gov The use of a supported catalyst simplifies product purification and allows for the catalyst to be reused multiple times without a significant loss of activity. scielo.br

| Entry | Aryl Iodide Substituent | Product | Yield (%) | Reference |

| 1 | H | 6-Benzylimidazo[2,1-b] researchgate.netresearchgate.netthiazole | 95 | researchgate.net |

| 2 | 4-CH₃ | 6-(4-Methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 92 | researchgate.net |

| 3 | 4-OCH₃ | 6-(4-Methoxybenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 90 | researchgate.net |

| 4 | 4-Cl | 6-(4-Chlorobenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 94 | researchgate.net |

| 5 | 4-F | 6-(4-Fluorobenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 93 | researchgate.net |

| 6 | 4-NO₂ | 6-(4-Nitrobenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 88 | researchgate.net |

This table shows the yields of various 6-(substituted benzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazoles synthesized via palladium-catalyzed Sonogashira coupling. researchgate.net

An economic and practical two-step strategy has been developed for the synthesis of 3-benzyl-benzo bepls.commdpi.comimidazo[2,1-b]thiazoles. researchgate.net This method utilizes readily available starting materials: (Z)-(2,3-dibromoprop-1-en-1-yl)benzene or (3-bromoprop-1-yn-1-yl)benzene, 1H-benzo[d]imidazole-2-thiols, and halobenzenes. researchgate.net

The first step is a direct nucleophilic attack/addition cyclization reaction. This is typically carried out using a base such as cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 90 °C). researchgate.net The second step involves a palladium-catalyzed C-H bond activation reaction to introduce further substitution, affording the final products in good to excellent yields, reaching up to 93%. researchgate.net This dual approach, combining classical cyclization with modern C-H activation, provides a versatile route to complex fused heterocyclic systems. researchgate.net

N-Propargylamines are versatile building blocks for the synthesis of various nitrogen-containing heterocycles, including thiazoles. researchgate.netbeilstein-journals.org Halocyclization is a key strategy that utilizes these precursors. In this reaction, an electrophilic halogen source, such as iodine (I₂), adds to the alkyne moiety of a thiourea intermediate, which is formed in situ from the N-propargylamine and an isothiocyanate. beilstein-journals.org

This electrophilic addition generates an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization. beilstein-journals.org The nitrogen or sulfur atom attacks the activated alkyne, leading to the formation of the thiazole or thiazolidine (B150603) ring. A final elimination step then yields the aromatic thiazole derivative. beilstein-journals.org This methodology offers a direct route to functionalized thiazoles with high atom economy. researchgate.net

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. mdpi.com These approaches focus on using less hazardous chemicals, employing renewable starting materials, designing energy-efficient processes, and reducing waste. researchgate.netnih.gov

Several green synthetic methods for thiazole derivatives have been developed:

Use of Green Solvents: Water has been employed as a green solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles and in microwave-assisted multicomponent reactions, eliminating the need for volatile organic compounds. bepls.com

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This technique has been applied to the condensation of 2-aminothiophenols with chloroacetyl chloride and in solvent-free syntheses of 2-aminothiazole (B372263) derivatives. medmedchem.commdpi.com

Ultrasound-Mediated Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions and improve yields in the synthesis of thiazole derivatives. researchgate.net

Reusable and Green Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry. bepls.com Examples include the use of DABCO (1,4-diazabicyclo[2.2.2]octane), a recyclable and easy-to-handle base, and magnetically recoverable nanocomposites like Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂, which can be easily separated from the reaction mixture and reused. bepls.comresearchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent (neat) minimizes waste and simplifies purification. nih.gov Catalyst- and solvent-free reactions, such as the synthesis of 2-iminothiazolidines at room temperature, represent a highly eco-friendly approach. nih.gov Another example is the synthesis of 1,3-thiazolidin-4-ones using ammonium (B1175870) persulfate as a catalyst under solvent-free conditions at 90 °C. nih.gov

These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes for producing valuable thiazole compounds. researchgate.net

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. arkat-usa.orgbeilstein-journals.org This approach utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. The result is a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. nih.govrsc.org Furthermore, microwave-assisted synthesis often leads to cleaner reactions with fewer by-products, simplifying purification processes. arkat-usa.org

In the context of thiazole synthesis, microwave irradiation has been successfully employed in various multi-component reactions. For instance, a catalyst-free, three-component domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions provides a green and efficient route to trisubstituted thiazoles. bepls.com This method highlights the benefits of using a green solvent, shorter reaction times, and high yields without generating harmful by-products. bepls.com

Another notable application is the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones. nih.gov This protocol utilizes microwave irradiation as an eco-friendly energy source in conjunction with chitosan (B1678972), an eco-friendly and naturally occurring basic catalyst. The methodology is characterized by high efficiency, excellent yields, and significantly shorter reaction times compared to traditional methods. nih.gov Research has shown that reactions completed in 10-25 minutes under microwave irradiation with up to 97% yield would take around 290 minutes to achieve a 78% yield via conventional heating. rsc.org

The following table summarizes representative examples of microwave-assisted synthesis of thiazole derivatives, showcasing the enhanced efficiency of this method.

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) |

| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Water, Microwave | Trisubstituted thiazoles | 5-10 min | 85-94 |

| Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan, Ethanol, Microwave (500 W, 150 °C) | 1-Thiazolyl-pyridazinedione derivatives | 4-8 min | 92-98 |

| 1,2-Phenylenediamine, aromatic aldehyde, 2-mercaptoacetic acid | Solvent-free, Microwave | 1H,3H-thiazolo[3,4-a]benzimidazoles | 6 min | 78-90 |

| (E)-5-(3-phenoxybenzylidene)thiazolidine-2,4-dione, substituted benzyl chloride | Cs2CO3, DMF, Microwave | 3-Benzyl-5-(3-phenoxybenzylidene)thiazolidine-2,4-dione derivatives | 4 hours | Good |

Ultrasonic Irradiation Mediated Synthesis for Eco-Friendly Production

Ultrasonic-assisted organic synthesis (UAOS) represents another cornerstone of green chemistry, utilizing the energy of acoustic cavitation to promote chemical reactions. nih.gov This technique involves passing sound waves (typically >20 kHz) through a liquid medium, which generates, grows, and implodes microscopic bubbles. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates and yields. nih.gov UAOS is considered an eco-friendly approach because it often allows for reactions to be conducted at lower temperatures, reduces reaction times, and can be performed in greener solvents or even under solvent-free conditions. bepls.comscilit.com

The synthesis of thiazole derivatives has greatly benefited from the application of ultrasonic irradiation. For example, new Hantzsch thiazole derivatives have been synthesized in high yields (79-90%) through a one-pot, multi-component reaction under ultrasonic irradiation. bepls.com This method is noted for its efficiency and adherence to green chemistry principles. bepls.com Similarly, novel series of thiazole derivatives bearing a coumarin (B35378) nucleus have been rapidly synthesized using ultrasound, demonstrating the method's ability to accelerate the formation of complex heterocyclic systems. nih.gov

The combination of ultrasonic irradiation with eco-friendly catalysts further enhances the green credentials of thiazole synthesis. For instance, the synthesis of novel thiazoles has been achieved using a recyclable cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation, offering mild reaction conditions, reduced reaction times, and consistently high yields. mdpi.com

The table below presents examples of ultrasonic irradiation-mediated synthesis of thiazole derivatives, highlighting the eco-friendly aspects of the production process.

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Hantzsch thiazole derivatives | 30-45 min | 79-90 |

| Thiosemicarbazide, hydrazonoyl halides | TEA, Ethanol, Ultrasonic irradiation (50-60 °C) | 3-[1-(4-substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones | 2-5 min | 90-97 |

| Thiosemicarbazone derivative, hydrazonoyl halides | PIBTU-CS hydrogel, Ethanol, Ultrasonic irradiation (40 °C) | Thiazole derivatives | 25 min | 96 |

| α-keto-thioamides, 3-chloroacetylacetone | Ethanol, Ultrasonic irradiation (50-60 °C) | Triazole-thiazoline hybrids | 30 min | 78-81 |

Application of Recyclable Catalysts in Thiazole Formation Pathways

Silica-supported tungstosilisic acid has been utilized as a reusable catalyst for the green synthesis of Hantzsch thiazole derivatives. bepls.com Another eco-friendly and recyclable catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO), a hindered base that offers good to excellent yields and reduced reaction times in the synthesis of thiazole derivatives containing a benzofuran (B130515) moiety. bepls.com

Biopolymer-based catalysts, such as those derived from chitosan, have gained considerable attention due to their biodegradability, non-toxicity, and renewability. mdpi.comnih.gov Chitosan hydrogels have been successfully used as recyclable cationic catalysts in the synthesis of 1,3-thiazole derivatives under ultrasonic irradiation. mdpi.com These hydrogels can retain reactant molecules within their cavities, facilitating their interaction and leading to higher product yields. mdpi.com Studies have shown that such catalysts can be reused for multiple cycles with only a minor decrease in performance. For example, a terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) catalyst was reused four times, with yields dropping from 87% to 42% in the final run. nih.gov Similarly, a PIBTU-CS hydrogel catalyst retained approximately 90.8% of its performance after three runs. mdpi.com

The following table details the application of various recyclable catalysts in the formation of thiazole derivatives, emphasizing their reusability and efficiency.

| Catalyst | Reactants | Product | Solvent | Reusability |

| Silica supported tungstosilisic acid | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Hantzsch thiazole derivatives | - | Reusable |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2-[1-(Benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide, hydrazonoyl halides | Thiazole derivatives with benzofuran moiety | Ethanol | Recyclable |

| NiFe2O4 Nanoparticles | Phthalazine/pyridazine derivatives, α-haloketones, thioamides | Thiazole scaffolds | Water | Reusable for at least 5 cycles |

| PIBTU-CS hydrogel | Thiosemicarbazone derivative, hydrazonoyl halides | 1,3-Thiazole derivatives | Ethanol | Retained ~91% performance after 3 runs |

| TCsSB hydrogel | Hydrazine-1-carbothioamide, hydrazonoyl chlorides | Thiazole derivatives | Ethanol | Reusable for at least 2 times without significant loss |

Reaction Mechanisms and Mechanistic Investigations in 2 Benzyl 1,3 Thiazole Synthesis

Fundamental Cyclization and Condensation Mechanisms in Thiazole (B1198619) Ring Formation

The formation of the thiazole ring, the central scaffold of 2-benzyl-1,3-thiazole, is primarily achieved through several key cyclization and condensation reactions. These methods typically involve the reaction of a sulfur-containing nucleophile with a carbonyl-containing electrophile, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch Thiazole Synthesis: This is one of the most prominent and widely used methods for thiazole synthesis. synarchive.comwikipedia.org It involves the reaction of an α-haloketone with a thioamide. synarchive.comwikipedia.org The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.comnih.gov This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. chemhelpasap.com Subsequent dehydration of the resulting hydroxythiazoline intermediate yields the thiazole ring. nih.gov

Cook-Heilbron Thiazole Synthesis: This method provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.org The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. wikipedia.org An intramolecular cyclization then occurs, where the sulfur atom attacks the nitrile carbon. wikipedia.org Tautomerization of the resulting intermediate leads to the formation of the 5-aminothiazole product. wikipedia.org

Gabriel Thiazole Synthesis: In this synthesis, an acylaminoketone reacts with a thiating agent, typically phosphorus pentasulfide, to form the thiazole ring. cutm.ac.inencyclopedia.pub The reaction involves the conversion of the amide carbonyl to a thioamide, followed by an intramolecular cyclization where the sulfur attacks the other carbonyl group, and subsequent dehydration.

These fundamental reactions are summarized in the table below:

| Synthesis Name | Key Reactants | Key Mechanistic Steps | Resulting Thiazole |

| Hantzsch Synthesis | α-Haloketone, Thioamide | SN2 attack by sulfur, intramolecular cyclization, dehydration | Substituted thiazole |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon disulfide (or similar) | Nucleophilic attack by amine, intramolecular cyclization, tautomerization | 5-Aminothiazole |

| Gabriel Synthesis | Acylaminoketone, Phosphorus pentasulfide | Thionation of amide, intramolecular cyclization, dehydration | Substituted thiazole |

Role of Transient Intermediates in this compound Synthetic Pathways

The synthesis of this compound and its derivatives often proceeds through various transient intermediates that are not isolated but play a critical role in the reaction mechanism.

In certain synthetic routes, particularly those involving modifications to a pre-formed thiazole ring, allenic intermediates can be formed. For instance, in the synthesis of 6-(substituted benzyl)imidazo[2,1-b] chemhelpasap.compharmaguideline.comthiazoles via Sonogashira coupling, the initial coupling product can isomerize to an allenic intermediate. This highly reactive species then undergoes a rapid intramolecular cyclization to form the final fused ring system. scielo.brtandfonline.com

Diazonium salts are versatile intermediates in organic synthesis and can be employed in the functionalization of the thiazole ring. These salts, generated from the corresponding amino-substituted thiazoles, can undergo a variety of coupling reactions. For example, they can react with activated aromatic compounds in azo coupling reactions to form azo dyes. researchgate.netmasterorganicchemistry.com While not a direct synthesis of the this compound core, these reactions are crucial for the preparation of functionalized derivatives.

Halocyclization reactions are a powerful tool for the construction of heterocyclic rings. In the context of thiazole synthesis, a bridged bromonium ion intermediate could be proposed in reactions where a bromine source is used to induce cyclization of an appropriate unsaturated precursor containing a thioamide moiety. The electrophilic bromine would add to the double or triple bond, forming a cyclic bromonium ion, which is then opened by the intramolecular nucleophilic attack of the sulfur or nitrogen atom, leading to the formation of the thiazole ring.

Intramolecular Rearrangement Processes in Benzylthiazole Derivative Synthesis

Intramolecular rearrangements can be a key step in the synthesis of certain benzylthiazole derivatives. One notable example is the benzilic acid rearrangement, which involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid under basic conditions. wikipedia.org While not a direct synthesis of the thiazole ring itself, this type of rearrangement can be applied to precursors containing a diketone functionality to introduce specific structural motifs in the synthesis of complex thiazole derivatives. wikipedia.org

Mechanistic Elucidation of Catalytic Reaction Pathways (e.g., Palladium-Catalyzed Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have become indispensable tools in modern organic synthesis. nih.gov The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the synthesis of precursors to substituted benzylthiazoles. tandfonline.com

The catalytic cycle of the Sonogashira coupling is well-established and involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide.

Transmetalation: The alkyne, activated by a copper(I) co-catalyst, is transferred to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

In the synthesis of 6-(substituted benzyl)imidazo[2,1-b] chemhelpasap.compharmaguideline.comthiazoles, a Sonogashira coupling is employed to couple an aryl iodide with a 2-amino-3-(2-propynyl)-1,3-thiazolium bromide. scielo.brtandfonline.com The resulting coupled product then undergoes the aforementioned isomerization to an allenic intermediate, followed by cyclization. scielo.brtandfonline.com The efficiency of this process can be enhanced by using polymer-supported palladium catalysts, which are stable, recyclable, and highly active. scielo.br

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Benzyl 1,3 Thiazole Derivatives

Strategic Functionalization and Chemical Modification of the 2-Benzyl-1,3-thiazole Scaffold

The this compound scaffold serves as a versatile template for chemical modification. Its structure allows for functionalization at multiple sites, including the thiazole (B1198619) ring, the benzyl (B1604629) moiety, and any pre-existing functional groups. These modifications are instrumental in tuning the molecule's electronic, steric, and lipophilic properties.

The incorporation of an azo (-N=N-) group into the this compound framework is a significant derivatization strategy, often yielding compounds with distinct chromophoric properties. rsc.org This is typically achieved through a diazo-coupling reaction, which involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic partner. nih.gov

The synthesis generally begins with a 2-amino-thiazole derivative. For instance, a precursor such as 2-amino-4-benzyl-1,3-thiazole can be treated with a diazotizing agent like nitrosyl sulphuric acid or sodium nitrite (B80452) in a strong acid at low temperatures (0–5 °C) to form a stable diazonium salt. rsc.orgrdd.edu.iq This electrophilic diazonium salt is then reacted with a suitable coupling component, such as a phenol, aniline, or another activated aromatic system, to yield the final azo-thiazole derivative. nih.govrdd.edu.iq The position of the coupling on the aromatic partner is directed by the existing substituents, typically occurring at the para-position unless it is blocked. nih.gov This method allows for the synthesis of a diverse library of azo dyes containing the this compound core. rsc.org

Table 1: Examples of Coupling Components for Azo Dye Synthesis

| Coupling Component | Resulting Azo Derivative Structure (Example) |

|---|---|

| 2-Hydroxybenzoic acid | 2-Hydroxy-5-((4-benzyl-1,3-thiazol-2-yl)diazenyl)benzoic acid |

| N,N-Dimethylaniline | 4-((4-Benzyl-1,3-thiazol-2-yl)diazenyl)-N,N-dimethylaniline |

| Phenol | 4-((4-Benzyl-1,3-thiazol-2-yl)diazenyl)phenol |

This table presents hypothetical structures based on established diazocoupling reactions on thiazole cores.

Another powerful strategy for modifying the this compound scaffold is the incorporation of an imino-thiazolidinone ring system. These derivatives are synthesized through multi-step reactions that often begin with a 2-amino-thiazole precursor. aip.org

A common synthetic route involves the reaction of a 2-amino-4-benzyl-1,3-thiazole derivative with chloroacetyl chloride to form an N-(4-benzylthiazol-2-yl)-2-chloroacetamide intermediate. scielo.br This intermediate can then undergo cyclization. For example, reaction with sodium thiocyanate (B1210189) leads to the formation of a 2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one core structure. scielo.br

Furthermore, this thiazolidin-4-one ring can be derivatized at the 5-position through Knoevenagel condensation with various substituted aromatic aldehydes. jocpr.com This reaction, typically catalyzed by a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) in a suitable solvent, introduces a benzylidene substituent, significantly increasing the structural diversity of the final products. scielo.brgoogle.com

Table 2: Aldehydes for Knoevenagel Condensation with 2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one

| Aldehyde | Resulting Product Name |

|---|---|

| Benzaldehyde | 5-Benzylidene-2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one |

| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one |

| 4-Hydroxybenzaldehyde | 5-(4-Hydroxybenzylidene)-2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one |

This table illustrates potential derivatives based on known Knoevenagel condensation reactions.

N-acylation and N-benzylation of amino-substituted 2-benzyl-1,3-thiazoles are fundamental modifications that serve multiple purposes in synthetic chemistry. These reactions can be used to install functional groups that are critical for biological activity or to protect the nitrogen atom during subsequent synthetic steps.

N-acylation is readily achieved by treating a 2-amino-5-benzyl-1,3-thiazole with carboxylic acid chlorides or anhydrides. researchgate.net This reaction forms an amide linkage, which can influence the molecule's conformation and hydrogen-bonding capabilities. For example, carbamate (B1207046) derivatives can be synthesized, which may act as analogues of biologically active compounds. tandfonline.com

N-benzyl substitution introduces a flexible benzyl group, which can explore different binding pockets in biological targets. chapman.edu The synthesis of N-benzyl derivatives often involves the reaction of an amino-thiazole with a substituted benzyl halide under basic conditions. The nature and position of substituents on the incoming benzyl group can be systematically varied to probe structure-activity relationships. chapman.edu

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for directly modifying the this compound scaffold without the need for pre-functionalized starting materials. rsc.org These approaches allow for the regioselective introduction of new C-C or C-heteroatom bonds, greatly enhancing scaffold diversity. researchgate.net

Palladium-catalyzed reactions have been successfully employed for the C-H alkenylation of thiazole derivatives, allowing for the introduction of various vinyl groups at specific positions on the thiazole ring. rsc.org Similarly, iridium-catalyzed C-H borylation can install a versatile boronic ester handle onto the thiazole or benzothiazole (B30560) core, which can then participate in a wide range of subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl or alkyl groups. nih.gov These methods provide an efficient pathway to novel analogues that would be difficult to access through traditional synthetic routes. researchgate.netnih.gov

Beyond C-H functionalization, a variety of other reactions can modify the benzyl-thiazole core. Arylation can be achieved through palladium-catalyzed cross-coupling reactions, such as the decarboxylative coupling of thiazoles with substituted benzoic acids, or through nickel-catalyzed methods that can utilize challenging coupling partners like heteroaryl chlorides. nih.govacs.org

Alkylation at the thiazole ring can be performed, although it often requires specific precursors. For instance, lithiation of the thiazole ring followed by quenching with an alkyl halide is a classic method for introducing alkyl groups. Heteroatom substitution, particularly at the 2-position of the thiazole ring, can be accomplished by reacting 2-halothiazole precursors with various nucleophiles (e.g., amines, thiols) to introduce new functional groups.

Elucidation of Structure-Activity Relationships (SAR) for this compound Analogues

The systematic modification of the this compound scaffold has led to the elucidation of key structure-activity relationships (SAR). These studies correlate specific structural features with the biological or chemical activity of the compounds, providing crucial insights for rational drug design.

For many biologically active thiazole derivatives, the substitution pattern on the benzyl ring at the 2-position plays a critical role. Studies on related 2-benzylamino-thiazoles have shown that the introduction of electron-withdrawing groups, such as a chlorine atom at the para-position of the phenyl ring, can significantly enhance antiproliferative activity compared to the unsubstituted analogue. nih.gov Conversely, other substitutions, like a para-fluorine, may lead to a loss in activity. nih.gov This suggests that the electronic properties and size of the substituent are important determinants of activity.

The nature of the linker between the thiazole ring and other moieties is also crucial. For instance, SAR studies on cholinesterase inhibitors with a 1,3-thiazole core suggest that a flexible benzyl-type substituent attached to a 2-amino linker is preferred for selectivity. academie-sciences.fr The introduction of a methylene (B1212753) or ethylene (B1197577) spacer between a nitrogen atom at the 2-position and the phenyl ring increases flexibility, which can dramatically alter biological activity, sometimes leading to a decrease in potency if a more rigid conformation is required for target binding. nih.gov

Furthermore, modifications at the 4 and 5-positions of the thiazole ring contribute significantly to the SAR. The addition of bulky or electron-rich groups can influence the molecule's interaction with biological targets. SAR studies on various thiazole-containing compounds have indicated that substitutions on the phenyl ring attached to the thiazole core are important for activity, with halogen substitutions often being favorable. mdpi.com

Table 3: Summary of General SAR Observations for Benzyl-Thiazole Analogues

| Structural Modification | Position | General Effect on Activity | Reference |

|---|---|---|---|

| Electron-withdrawing group (e.g., p-Chloro) | Benzyl Ring | Often enhances antiproliferative activity | nih.gov |

| Electron-donating group (e.g., p-Methoxy) | Benzyl Ring | Variable, can decrease or increase activity depending on the target | nih.gov |

| Introduction of a flexible linker (e.g., -NH-CH2-) | Position 2 | Can decrease activity if rigidity is required for binding | nih.gov |

Impact of Substituent Position and Electronic Properties on Biological Potency

The biological potency of this compound derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on both the thiazole and benzyl rings. Structure-Activity Relationship (SAR) studies have demonstrated that strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the therapeutic efficacy of these compounds.

Research into anti-inflammatory agents based on the 4-benzyl-1,3-thiazole scaffold revealed that the nature of the side chain at the C2 position is a critical determinant of activity. A comparative study of derivatives with either carbalkoxy amino or aryl amino side chains at this position found that the carbalkoxy amino series exhibited superior biological activity. nih.gov This suggests that the electronic and steric properties of the C2 substituent are crucial for optimal interaction with the biological target.

In the development of anti-cancer agents, SAR studies on 2-(2-hydrazinyl)-1,3-thiazole analogues highlighted the impact of substitutions on a benzylidenehydrazinyl moiety. The replacement of a para-phenolic hydroxyl group (-OH) with a bromide atom, along with the introduction of a methyl branch, was observed to significantly alter the cytotoxic activity of the compounds against breast cancer cell lines. mdpi.com This underscores the sensitivity of biological potency to even minor electronic and structural changes.

The following table summarizes the observed impact of various substituents on the biological activity of this compound derivatives.

| Position of Substitution | Substituent/Group | Electronic Property | Observed Impact on Biological Activity | Reference |

| Thiazole C2 | Carbalkoxy amino side chain | - | Higher anti-inflammatory activity compared to aryl amino series. | nih.gov |

| Thiazole C5 | Methyl (-CH₃) | Electron-Donating | Contributes to overall bioactivity. | evitachem.com |

| Benzyl Ring (Para) | Nitro (-NO₂) | Electron-Withdrawing | Enhanced voltage-gated calcium channel blockade. | evitachem.com |

| Attached Phenyl Ring | Halogens (Cl, Br, F) | Electron-Withdrawing | Important for anticonvulsant activity. | mdpi.com |

| Benzylidenehydrazinyl Moiety | Bromide (replacing -OH) | Electron-Withdrawing | Significantly reduced cytotoxic activity. | mdpi.com |

Influence of Linker Groups and Scaffold Modifications on Activity Modulation

Modifications to the core structure of this compound, including the introduction of linker groups and alterations to the heterocyclic scaffold, are pivotal strategies for modulating biological activity. These changes can affect the molecule's conformation, flexibility, and ability to interact with target sites.

A significant example of linker modification is the introduction of an amino (-NH-) linker at the second position of the thiazole scaffold in a series of potential anti-inflammatory agents. tandfonline.com This design choice was a bioisosteric approach intended to improve the metabolic stability of carbalkoxy side chains attached at that position. nih.govtandfonline.com This highlights how linkers can be used not only to connect different pharmacophoric elements but also to enhance the drug-like properties of the molecule.

Similarly, in the development of novel anti-Candida agents, the incorporation of a C2-hydrazone linkage was shown to be a key determinant of antifungal potency. A comparative study demonstrated that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were superior in their inhibitory activity to analogous compounds that lacked the C2-hydrazone bridge. mdpi.com This suggests that the linker group itself contributes significantly to the pharmacophore, likely by enabling additional or more favorable interactions with the fungal target enzyme. mdpi.com

The table below details examples of how linker and scaffold modifications influence the activity of thiazole derivatives.

| Modification Strategy | Specific Modification | Compound Series | Impact on Activity | Reference |

| Linker Introduction | Addition of -NH- linker at C2 | 4-Benzyl-1,3-thiazoles | Imparts metabolic stability to side chains. | nih.govtandfonline.com |

| Linker Introduction | Addition of C2-hydrazone linkage | 4-Phenyl-1,3-thiazoles | Superior anti-Candida activity compared to analogues without the linker. | mdpi.com |

| Scaffold Modification | Linking thiazole to a pyrazole (B372694) ring | Thiazolyl–2-Pyrazoline Hybrids | Creates hybrid compounds with antimicrobial potential. | nih.gov |

Bioisosteric Replacements in Rational Drug Design for this compound Analogues

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties. mdpi.com This strategy is employed to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity while maintaining the desired biological activity. mdpi.com

A prominent application of this strategy in the context of this compound analogues is found in the design of novel anti-inflammatory agents. tandfonline.comtandfonline.com In this work, researchers designed derivatives of a 1,3-thiazole scaffold bearing a side chain at the C2 position that resembled the one found in the drug Romazarit. nih.gov Romazarit was known to have a toxicity profile linked to the metabolic hydroxylation of a methylene (-CH₂) group in its side chain, which could lead to the formation of toxic moieties. tandfonline.com

To circumvent this issue, a bioisosteric replacement was implemented where the problematic -CH₂- group was replaced with an amino (-NH-) group. tandfonline.comtandfonline.com This substitution of a carbon-based group with a nitrogen-based linker is a classic example of a non-classical bioisosteric replacement. The rationale was to introduce a group that was less susceptible to the metabolic pathways that generated toxic byproducts, thereby imparting greater metabolic stability to the designed molecules. nih.gov This strategic replacement successfully demonstrated the utility of bioisosterism to proactively design safer drug candidates by mitigating known metabolic liabilities.

The table below illustrates this specific application of bioisosteric replacement.

| Lead Compound Inspiration | Problematic Group | Bioisosteric Replacement | Rationale / Desired Outcome | Reference |

| Romazarit | Methylene (-CH₂-) | Amino (-NH-) | To improve metabolic stability and avoid the generation of toxic metabolites. | nih.govtandfonline.comtandfonline.com |

Molecular Features and Interactions Influencing Selectivity in Biological Systems

The selectivity of this compound derivatives for their biological targets is governed by specific molecular features and the non-covalent interactions they form within the target's binding site. Advanced techniques like in silico molecular docking have become invaluable for elucidating these interactions and guiding the rational design of more selective and potent inhibitors.

In the pursuit of anti-Candida agents, molecular docking studies were performed on 4-phenyl-1,3-thiazole derivatives targeting the fungal enzyme lanosterol (B1674476) C14α-demethylase. mdpi.com The results indicated that the presence of a C2-hydrazone bridge and an additional aromatic phenyl ring in the more active series of compounds improved their affinity for the target. mdpi.com This enhanced affinity was attributed to more favorable interaction energies (ΔG) within the enzyme's active site, suggesting that these molecular features are crucial for effective binding and inhibition. mdpi.com

Similarly, for a series of novel 1,3-thiazole analogues designed as anti-breast cancer agents, detailed molecular docking studies affirmed that the compounds possessed a considerable binding affinity toward the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov The in silico analysis helped to rationalize the observed in vitro antiproliferative activity by visualizing the potential binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, the most potent compound in the series demonstrated significant inhibitory activity against VEGFR-2, which was consistent with its strong binding affinity predicted by the docking studies. mdpi.com

Further illustrating this principle, docking computations were used to investigate the binding modes of 2,3,4-trisubstituted thiazole derivatives designed as dual inhibitors of EGFR and BRAFV600E, two kinases implicated in cancer. mdpi.com The analysis revealed that the most potent compounds exhibited a high affinity for the ATP-binding sites of both enzymes. The docking scores and predicted interactions correlated well with the experimentally determined inhibitory activities, confirming that the specific arrangement of substituents on the thiazole scaffold facilitated key interactions with amino acid residues in the kinase domains, thereby conferring their potent inhibitory effects. mdpi.com

This data is summarized in the table below, linking molecular features to specific biological targets and interactions.

| Compound Series / Derivative | Biological Target | Key Molecular Features for Selectivity | Predicted Interactions / Outcome | Reference |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Fungal lanosterol C14α-demethylase | C2-hydrazone bridge and additional phenyl ring | Improved binding affinity and more favorable interaction energy. | mdpi.com |

| 2-(2-Hydrazinyl)-1,3-thiazole analogues | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Specific arrangement of substituents on the core scaffold | High binding affinity, leading to potent antiproliferative activity. | mdpi.comnih.gov |

| 2,3,4-Trisubstituted thiazoles | EGFR and BRAFV600E kinases | Optimized substitution pattern on the thiazole core | High affinity for the ATP-binding site, leading to dual inhibitory activity. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 Benzyl 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-benzyl-1,3-thiazole derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular structure, identify functional groups, and determine the spatial relationships between atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule. In this compound and its derivatives, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the thiazole (B1198619) ring, the benzyl (B1604629) group's methylene (B1212753) bridge, and the phenyl ring.

The benzylic methylene protons (Ar-CH₂-Thiazole) typically appear as a distinct singlet in the range of δ 4.0–5.5 ppm. nih.govresearchgate.net The exact chemical shift can be influenced by substituents on either the phenyl or thiazole rings. The protons on the thiazole ring itself, H4 and H5, present signals in the aromatic region, generally between δ 7.0 and δ 8.0 ppm. chemicalbook.com For the parent this compound, the H5 proton is typically found slightly upfield from the H4 proton. Protons on the phenyl ring of the benzyl group resonate in the aromatic region, usually between δ 7.2 and δ 7.5 ppm, displaying coupling patterns (e.g., multiplets) that depend on the substitution pattern of the ring. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton Assignment | 2-(2,4-dinitrophenyl)hydrazono-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazole nih.gov | 3-(3-Benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione researchgate.net |

| Benzyl-CH₂ | 5.00 (s) | 4.13 (s) |

| Thiazole-H5 | 6.42 (s) | - |

| Phenyl-H (Benzyl group) | 7.20-7.40 (m) | 6.69-7.86 (m) |

| Other Aromatic-H | 8.68 (s, dinitrophenyl-H) | 6.69-7.86 (m) |

| Thiazole-CH₃ | 1.98 (s) | - |

Note: Chemical shifts are dependent on the solvent and specific molecular structure. s = singlet, m = multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, providing a "fingerprint" of the carbon skeleton.

For this compound derivatives, the benzylic carbon (Ar-C H₂-Thiazole) signal typically appears in the range of δ 45–55 ppm. nih.govresearchgate.net The carbons of the thiazole ring have characteristic chemical shifts: C2, being adjacent to both sulfur and nitrogen, is the most deshielded and resonates far downfield (δ > 160 ppm); C4 and C5 signals appear in the aromatic region, typically between δ 115 and δ 145 ppm. nih.gov The carbons of the phenyl ring also resonate in the aromatic region (δ 125–140 ppm). oregonstate.edu The quaternary carbon of the phenyl ring attached to the methylene group usually appears around δ 135-140 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon Assignment | 2-(2,4-dinitrophenyl)hydrazono-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazole nih.gov | 3-(3-Benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione researchgate.net |

| Benzyl-CH₂ | 47.16 | 51.4 |

| Thiazole-C2 | 164.14 | 94.3 |

| Thiazole-C4 | 135.13 | - |

| Thiazole-C5 | 94.49 | - |

| Phenyl Carbons (Benzyl group) | 127.0-135.0 (approx.) | 125.7, 126.2, 127.2, 131.6 |

| Thiazole-CH₃ | 13.78 | - |

Note: Chemical shifts are dependent on the solvent and specific molecular structure. The assignments for complex derivatives can be intricate.

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu A COSY spectrum of a this compound derivative would show cross-peaks between adjacent protons on the phenyl ring, helping to confirm their relative positions. It would also show correlations between the H4 and H5 protons of the thiazole ring if both are present and not substituted. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached. sdsu.eduprinceton.edu For this compound, an HSQC spectrum would show a cross-peak connecting the singlet signal of the methylene protons to the signal of the benzylic carbon. It would also correlate the signals of the H4 and H5 thiazole protons with their respective C4 and C5 carbon signals, and each aromatic proton of the phenyl ring with its corresponding carbon atom. youtube.com This technique is invaluable for assigning the correct proton and carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile molecules without causing significant fragmentation. nih.gov It is primarily used to determine the molecular weight of the compound. In positive ion mode, the molecule is typically protonated, and the mass spectrometer detects the [M+H]⁺ ion. Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu

By inducing fragmentation within the mass spectrometer (tandem MS or MS/MS), structural information can be obtained. A characteristic fragmentation pathway for this compound involves the cleavage of the C-C bond between the methylene group and the thiazole ring. This results in the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is a common feature in the mass spectra of benzyl-containing compounds. nih.gov Other fragmentation may involve the rupture of the thiazole ring itself.

Table 3: Predicted ESI-MS Adducts for this compound (C₁₀H₉NS, Mol. Wt.: 175.25) uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₀H₁₀NS⁺ | 176.05286 |

| [M+Na]⁺ | C₁₀H₉NNaS⁺ | 198.03480 |

| [M+K]⁺ | C₁₀H₉KNS⁺ | 214.00874 |

| [M+NH₄]⁺ | C₁₀H₁₃N₂S⁺ | 193.07940 |

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is a technique used for the analysis of small molecules. It is a matrix-free method, which can simplify sample preparation and reduce background interference compared to traditional MALDI-MS. In SALDI-MS, the analyte is deposited on a nanostructured surface which, when irradiated with a laser, promotes the desorption and ionization of the analyte molecules. While specific SALDI-MS studies on this compound are not extensively documented, the technique is well-suited for the analysis of small heterocyclic compounds. It would be expected to provide clear molecular ion signals ([M]⁺ or [M+H]⁺), facilitating accurate molecular weight determination. The energy imparted during the laser desorption/ionization process can also induce fragmentation, potentially revealing structural information similar to that observed in other MS techniques, such as the characteristic benzyl cleavage.

Computational Chemistry and Theoretical Investigations of 2 Benzyl 1,3 Thiazole Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic behavior and predict various molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Distributions

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometrical structure of molecules. researchgate.net For thiazole (B1198619) derivatives, calculations are often performed using the B3LYP functional combined with basis sets like 6-311G(d,p) or cc-pVDZ to achieve a balance between accuracy and computational cost. researchgate.netchemijournal.com This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. researchgate.net

Table 1: Representative Theoretical Bond Parameters for a Thiazole Ring System

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=N Bond Length | The length of the double bond between carbon and nitrogen in the thiazole ring. | ~1.30 - 1.35 Å |

| C-S Bond Length | The length of the single bonds between carbon and sulfur in the thiazole ring. | ~1.70 - 1.77 Å |

| C-N-C Bond Angle | The angle formed by the carbon, nitrogen, and carbon atoms within the ring. | ~110 - 115° |

| C-S-C Bond Angle | The angle formed by the carbon, sulfur, and carbon atoms within the ring. | ~88 - 92° |

Note: These are typical values for thiazole-containing structures and can vary based on substituents and computational methods.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rdd.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In thiazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, such as the thiazole and phenyl rings, while the LUMO's location depends on the nature of substituent groups. mdpi.com Analysis of FMOs helps explain intramolecular charge transfer, where electrons are promoted from the HOMO to the LUMO, a process that influences the molecule's optical and electronic properties. mdpi.comrdd.edu.iq

Table 2: Conceptual FMO Data for Thiazole Derivatives

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Implied Reactivity |

|---|---|---|---|---|

| Thiazole Core | -6.5 | -1.0 | 5.5 | Low |

| Thiazole with Electron-Donating Group | -5.8 | -0.9 | 4.9 | Moderate |

| Thiazole with Electron-Withdrawing Group | -7.0 | -1.8 | 5.2 | Low |

Note: These values are illustrative and vary depending on the specific molecule and computational level.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict how it will interact with other species. semanticscholar.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). physchemres.orgresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For thiazole derivatives, MEP maps can reveal that the nitrogen atom in the thiazole ring is often a site of negative potential, making it a likely hydrogen bond acceptor. researchgate.net Conversely, hydrogen atoms attached to the rings often represent regions of positive potential. This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing. chemrxiv.org

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-covalent interactions (NCIs) are weak forces, such as hydrogen bonds, van der Waals forces, and π-π stacking, that play a critical role in the formation of larger, organized structures known as supramolecular assemblies. researchgate.net NCI analysis is a computational method that helps to identify and visualize these interactions in 3D space.

Potential Energy Distribution (PED) Analysis for Vibrational Mode Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms. However, assigning specific spectral bands to particular molecular motions can be complex. Potential Energy Distribution (PED) analysis, often performed using software like VEDA, is a computational technique that quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode. researchgate.netmdpi.com

This method allows for a precise and unambiguous assignment of the vibrational spectra calculated using DFT. researchgate.netnih.gov For example, a PED analysis can confirm that a band in the 3100-3000 cm⁻¹ range is primarily due to C-H stretching vibrations or that a band around 1600 cm⁻¹ corresponds to C=N stretching within the thiazole ring. mdpi.com Such detailed assignments are crucial for interpreting experimental spectra and understanding the molecule's dynamic behavior. researchgate.net

Table 3: Example of PED Assignment for a Thiazole Derivative

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment and PED Contributions |

|---|---|---|

| 3089 | 2919 | C-H stretching (75%) |

| 1710 | 1708 | C=O stretching (60%), C=C stretching (25%) |

| 1595 | 1590 | C=N stretching (55%), Aromatic C=C stretching (30%) |

| 1315 | 1310 | C-H in-plane bending (45%), C-N stretching (35%) |

Note: Frequencies and contributions are representative and depend on the specific molecule. mdpi.com

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as a 2-benzyl-1,3-thiazole derivative, might bind to a biological macromolecule, typically a protein or enzyme. nih.gov This approach is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action at a molecular level. biointerfaceresearch.com

The process involves placing the molecule (the ligand) into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. mdpi.com The results also provide a detailed view of the binding mode, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-cation interactions that stabilize the ligand-protein complex. mdpi.comnih.gov

Thiazole derivatives have been docked against various biological targets to explore their potential as therapeutic agents. mdpi.com For example, they have been studied as potential inhibitors of enzymes like E. coli MurB and 14α-lanosterol demethylase in antimicrobial research, or protein kinases in cancer research. biointerfaceresearch.commdpi.com These in silico studies help rationalize the structure-activity relationships of synthesized compounds and guide the design of new, more potent derivatives. researchgate.netnih.gov

Ligand-Protein Interactions and Binding Affinity Predictions with Biological Targets

Computational modeling, particularly molecular docking, serves as a powerful tool to predict the binding affinity and interaction patterns of this compound derivatives with various biological targets. These in silico studies are crucial for understanding the molecular basis of their activity and for guiding the design of more potent and selective agents. Research has shown that the this compound scaffold can effectively interact with a range of protein targets implicated in diseases such as cancer and inflammation.

Molecular docking simulations have been applied to explore the binding of thiazole derivatives to key cancer-related proteins. mdpi.com For instance, studies on derivatives have explored their interactions with targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis. mdpi.comnih.gov The binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. For example, a study on 2-[2-[4-Hydroxy-3-substituted benzylidene]-thiazole-4[5H]-one derivatives identified potent inhibition of VEGFR-2, with one compound exhibiting an IC50 value of 0.15 µM. mdpi.com

The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. The benzyl (B1604629) group of the thiazole derivative often plays a significant role in establishing hydrophobic interactions within the binding pocket, while the thiazole ring itself can participate in various non-covalent interactions. For example, computational analyses of a 2-thiazolylimino-5-benzylidin-thiazolidin-4-one scaffold showed potential affinity for diverse targets, including Cyclooxygenase-2 (COX-2), acetylcholinesterase, and aldose reductase. nih.gov Another study highlighted that 2-benzyl-5-methyl substitution on the thiazole core improved the binding free energy by -7.46 kcal/mol for COX-1 inhibition compared to unsubstituted thiazoles. evitachem.com

The following table summarizes representative predicted binding affinities of various thiazole derivatives with their respective biological targets, as determined by molecular docking studies.

| Compound Class/Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one | Cyclooxygenase-2 (COX-2) | High Affinity (Specific value not stated) | Substantiated via molecular docking |

| 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one | Acetylcholinesterase | High Affinity (Specific value not stated) | Substantiated via molecular docking |

| 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one | Aldose Reductase | High Affinity (Specific value not stated) | Substantiated via molecular docking |

| 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one | Thyroid Hormone Receptor Alpha | High Affinity (Specific value not stated) | Substantiated via molecular docking |

| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | DprE1 Enzyme (Antitubercular) | -5.9 to -6.2 | Halogen substitutions enhanced activity |

| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,2-dialkylglycine decarboxylase (Antibacterial) | -7.9 | Halogen substitutions enhanced activity |

| 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones | EGFR alpha | Significant interactions noted | Comparative analysis with Gestrinone |

| 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones | VEGFR-2 | Significant interactions noted | Comparative analysis with Vandetanib |

This table is a compilation of data from multiple studies on various thiazole derivatives to illustrate the scope of computational predictions. nih.govindexcopernicus.comnih.gov

Computational Approaches for Identification and Validation of Biological Targets

The identification of potential biological targets for novel chemical scaffolds like this compound is a critical step in drug discovery. Computational, or in silico, target identification methods provide a rapid and cost-effective means to generate hypotheses about a compound's mechanism of action before extensive laboratory testing. These approaches generally fall under the category of reverse docking or inverse virtual screening.

Several web servers and databases are employed for this purpose, utilizing different algorithms and scoring functions. nih.gov Platforms such as PharmMapper, TarFisDock, and DRAR-CPI work by comparing the 3D structure or pharmacophore model of the query molecule (e.g., a this compound derivative) against a large library of protein structures. nih.gov These tools predict potential binding targets by identifying proteins with binding sites that are sterically and electrostatically complementary to the ligand. The output is typically a ranked list of potential protein targets based on a fitness score.

Databases like BindingDB and ChEMBL are also mined to find known biological targets for compounds that are structurally similar to the query molecule. nih.gov This "guilt-by-association" approach can quickly highlight proteins and pathways that have been previously validated for related chemical structures.

Once a list of putative targets is generated, molecular docking is used as a validation step. nih.gov The this compound derivative is docked into the active site of each high-ranking potential target protein. The predicted binding poses and interaction energies are then carefully analyzed. A strong predicted binding affinity, coupled with a rational binding mode where the ligand forms key interactions with important amino acid residues, substantiates the initial prediction. nih.govnih.gov This multi-step computational workflow efficiently narrows down the field of potential targets, allowing for more focused and resource-efficient experimental validation. nih.gov

In Silico Pharmacokinetic Predictions

Absorption, Distribution, and Metabolism (ADME) Profiling

In silico ADME profiling is an essential component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. For this compound systems, various computational models are used to estimate their absorption, distribution, metabolism, and excretion (ADME) characteristics. These predictions help in identifying candidates with favorable drug-like properties and flagging potential liabilities before synthesis.

A primary step in ADME prediction is the assessment of physicochemical properties and their adherence to established drug-likeness rules, such as Lipinski's Rule of Five. indexcopernicus.comresearchgate.net These rules relate molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to the likelihood of oral bioavailability. Studies on various thiazole derivatives consistently show that many compounds within this class fulfill these criteria, suggesting good potential for oral absorption. indexcopernicus.comresearchgate.netmdpi.com

Computational software, such as SwissADME and QikProp, are frequently used to calculate a wide range of ADME parameters. indexcopernicus.commdpi.com Key predicted properties include human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for the intestinal barrier), and plasma protein binding. For example, analyses of 2-aminothiazol-4(5H)-one derivatives showed excellent predicted intestinal absorption values, ranging from 90.77% to 95.75%. mdpi.com